Axillaridine A, a pregnane-type steroidal alkaloid, was first isolated from the plant Pachysandra axillaris Franch. []. This plant is traditionally used in Chinese medicine. Structurally similar to other Pachysandra alkaloids, Axillaridine A is characterized by its unique pyrrolizidine ring system attached to a pregnane skeleton [].
Axillaridine A has garnered significant attention in scientific research, particularly for its potential as a cholinesterase inhibitor [, ]. This property makes it a promising candidate for the development of new treatments for neurological disorders such as Alzheimer's disease, which is characterized by a decline in cholinergic transmission [, ].
Related Compounds
Salignenamide C
Compound Description: Salignenamide C (1) is a pregnane-type steroidal alkaloid isolated from Sarcococca saligna. It exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 227.92 μM and 38.36 μM, respectively [].
Relevance: Salignenamide C, like Axillaridine A, is a steroidal alkaloid with cholinesterase inhibitory activity. Both compounds were investigated for their potential in treating nervous system disorders, particularly Alzheimer's disease, due to their ability to influence cholinergic transmission [].
Compound Description: Salignenamide D (2) is another pregnane-type steroidal alkaloid isolated from Sarcococca saligna. It demonstrates inhibitory activity against both AChE and BChE, with IC50 values of 80.57 μM and 19.12 μM, respectively [].
Relevance: Similar to Axillaridine A, Salignenamide D belongs to the class of pregnane-type steroidal alkaloids and displays cholinesterase inhibitory activity. The research on both compounds focuses on their potential therapeutic applications in managing nervous system disorders, especially Alzheimer's disease, by targeting cholinergic pathways [].
Compound Description: 2β-Hydroxyepipachysamine D (3) is a pregnane-type steroidal alkaloid identified in Sarcococca saligna. This compound exhibits inhibitory activity against both AChE and BChE, with IC50 values of 13.81 μM and 11.08 μM, respectively [].
Relevance: As a pregnane-type steroidal alkaloid, 2β-Hydroxyepipachysamine D shares structural similarities with Axillaridine A and demonstrates cholinesterase inhibitory activity. The research highlights their potential as lead compounds for developing therapies for nervous system disorders, particularly Alzheimer's disease, by targeting cholinergic neurotransmission [].
Compound Description: Salignenamide E (4) is a pregnane-type steroidal alkaloid found in Sarcococca saligna. It displays inhibitory activity against AChE and BChE, with IC50 values of 170.43 μM and 27.12 μM, respectively [].
Relevance: Salignenamide E, similar to Axillaridine A, belongs to the group of pregnane-type steroidal alkaloids and exhibits cholinesterase inhibitory effects. Both compounds are being investigated for their therapeutic potential in addressing nervous system disorders, particularly Alzheimer's disease, due to their ability to modulate cholinergic signaling [].
Compound Description: Salignenamide F (5) is a pregnane-type steroidal alkaloid identified in Sarcococca saligna. This compound shows inhibitory activity against AChE and BChE, with IC50 values of 5.21 μM and 2.18 μM, respectively [].
Relevance: Like Axillaridine A, Salignenamide F is classified as a pregnane-type steroidal alkaloid and possesses cholinesterase inhibitory properties. Both compounds are being studied for their potential therapeutic benefits in managing nervous system disorders, particularly Alzheimer's disease, due to their impact on cholinergic neurotransmission [].
Compound Description: Axillarine C (6) is a known pregnane-type steroidal alkaloid found in Sarcococca saligna. This compound demonstrates inhibitory activity against both AChE and BChE [].
Relevance: Axillarine C, similar to Axillaridine A, is a pregnane-type steroidal alkaloid with cholinesterase inhibitory activity. Both compounds were investigated as potential leads for treating nervous system disorders, specifically Alzheimer's disease, due to their influence on cholinergic transmission [].
Compound Description: Axillarine F (7) is a known pregnane-type steroidal alkaloid found in Sarcococca saligna. It exhibits inhibitory activity against both AChE and BChE [].
Relevance: Similar to Axillaridine A, Axillarine F belongs to the class of pregnane-type steroidal alkaloids and displays cholinesterase inhibitory activity. The research on both compounds focuses on their potential therapeutic applications in managing nervous system disorders, especially Alzheimer's disease, by targeting cholinergic pathways [].
Compound Description: Sarcorine (8) is a pregnane-type steroidal alkaloid identified in Sarcococca saligna. This compound exhibits inhibitory activity against both AChE and BChE [].
Relevance: As a pregnane-type steroidal alkaloid, Sarcorine shares structural similarities with Axillaridine A and demonstrates cholinesterase inhibitory activity. The research highlights their potential as lead compounds for developing therapies for nervous system disorders, particularly Alzheimer's disease, by targeting cholinergic neurotransmission [].
Compound Description: N3-Demethylsaracodine (9) is a pregnane-type steroidal alkaloid found in Sarcococca saligna. It displays inhibitory activity against AChE and BChE [].
Relevance: N3-Demethylsaracodine, similar to Axillaridine A, belongs to the group of pregnane-type steroidal alkaloids and exhibits cholinesterase inhibitory effects. Both compounds are being investigated for their therapeutic potential in addressing nervous system disorders, particularly Alzheimer's disease, due to their ability to modulate cholinergic signaling [].
Compound Description: Saligcinnamide (10) is a pregnane-type steroidal alkaloid found in Sarcococca saligna. It exhibits inhibitory activity against both AChE and BChE [].
Relevance: Similar to Axillaridine A, Saligcinnamide belongs to the class of pregnane-type steroidal alkaloids and displays cholinesterase inhibitory activity. The research on both compounds focuses on their potential therapeutic applications in managing nervous system disorders, especially Alzheimer's disease, by targeting cholinergic pathways [].
Compound Description: Salignenamide A (11) is a pregnane-type steroidal alkaloid found in Sarcococca saligna. It exhibits inhibitory activity against both AChE and BChE [].
Relevance: Similar to Axillaridine A, Salignenamide A belongs to the class of pregnane-type steroidal alkaloids and displays cholinesterase inhibitory activity. The research on both compounds focuses on their potential therapeutic applications in managing nervous system disorders, especially Alzheimer's disease, by targeting cholinergic pathways [].
Compound Description: Vaganine A (12) is a pregnane-type steroidal alkaloid identified in Sarcococca saligna. This compound exhibits inhibitory activity against both AChE and BChE [].
Relevance: As a pregnane-type steroidal alkaloid, Vaganine A shares structural similarities with Axillaridine A and demonstrates cholinesterase inhibitory activity. The research highlights their potential as lead compounds for developing therapies for nervous system disorders, particularly Alzheimer's disease, by targeting cholinergic neurotransmission [].
Compound Description: Sarsalignone (14) is a pregnane-type steroidal alkaloid found in Sarcococca saligna. It displays inhibitory activity against AChE and BChE [].
Relevance: Sarsalignone, similar to Axillaridine A, belongs to the group of pregnane-type steroidal alkaloids and exhibits cholinesterase inhibitory effects. Both compounds are being investigated for their therapeutic potential in addressing nervous system disorders, particularly Alzheimer's disease, due to their ability to modulate cholinergic signaling [].
Compound Description: Sarsalignenone (15) is a pregnane-type steroidal alkaloid found in Sarcococca saligna. It exhibits inhibitory activity against both AChE and BChE [].
Relevance: Similar to Axillaridine A, Sarsalignenone belongs to the class of pregnane-type steroidal alkaloids and displays cholinesterase inhibitory activity. The research on both compounds focuses on their potential therapeutic applications in managing nervous system disorders, especially Alzheimer's disease, by targeting cholinergic pathways [].
(20S)−20α-Cinnamoylamino-3β-dimethylamino-5-en-pregnane (Compound 1 from Pachysandra terminalis)
Compound Description: (20S)−20α-Cinnamoylamino-3β-dimethylamino-5-en-pregnane is a new pregnane alkaloid isolated from the whole herb of Pachysandra terminalis Sieb. et Zucc. It showed weak cytotoxic activity against MCF-7, U251, and A549 tumor cells [].
(20S)−20α-Cinnamoylamino-3β-dimethylamino-pregnane (Compound 2 from Pachysandra terminalis)
Compound Description: (20S)−20α-Cinnamoylamino-3β-dimethylamino-pregnane is a new pregnane alkaloid isolated from the whole herb of Pachysandra terminalis Sieb. et Zucc. It exhibited weak cytotoxic activity against MCF-7, U251, and A549 tumor cells [].
(+)-(20S)−20-(Dimethylamino)−3-(3′R-isopropyl)-lactam-5α-pregn-2-en-4-one (Compound 3 from Pachysandra terminalis)
Compound Description: (+)-(20S)−20-(Dimethylamino)−3-(3′R-isopropyl)-lactam-5α-pregn-2-en-4-one is a known pregnane alkaloid isolated from the whole herb of Pachysandra terminalis Sieb. et Zucc. This compound demonstrated weak cytotoxic activity against MCF-7, U251, and A549 tumor cells [].
20α-Dimethylamino-16β-hydroxy-3β-senecioylamino-pregn-5-ene (Compound 6 from Pachysandra terminalis)
Compound Description: 20α-Dimethylamino-16β-hydroxy-3β-senecioylamino-pregn-5-ene is a known pregnane alkaloid isolated from the whole herb of Pachysandra terminalis Sieb. et Zucc. [].
(+)-(20S)-20-(Dimethylamino)-3-(3'α-isopropyl)-lactam-5α-pregn-2-en-4-one (Compound 1 from Pachysandra procumbens)
Compound Description: (+)-(20S)-20-(Dimethylamino)-3-(3'α-isopropyl)-lactam-5α-pregn-2-en-4-one is a novel steroidal alkaloid isolated from Pachysandra procumbens. It exhibited significant activity as an antiestrogen-binding site (AEBS) inhibitory agent [].
(+)-(20S)-20-(Dimethylamino)-16α-hydroxy-3-(3'α-isopropyl)-lactam-5α-pregn-2-en-4-one (Compound 2 from Pachysandra procumbens)
Compound Description: (+)-(20S)-20-(Dimethylamino)-16α-hydroxy-3-(3'α-isopropyl)-lactam-5α-pregn-2-en-4-one is a novel steroidal alkaloid found in Pachysandra procumbens. It demonstrated significant activity as an AEBS inhibitory agent [].
(+)-(20S)-3-(Benzoylamino)-20-(dimethylamino)-5α-pregn-2-en-4β-yl acetate (Compound 3 from Pachysandra procumbens)
Compound Description: (+)-(20S)-3-(Benzoylamino)-20-(dimethylamino)-5α-pregn-2-en-4β-yl acetate is a novel steroidal alkaloid isolated from Pachysandra procumbens. It showed significant activity as an AEBS inhibitory agent and significantly potentiated the antiestrogenic effect of tamoxifen in cultured Ishikawa cells [].
(+)-(20S)-2α-Hydroxy-20-(dimethylamino)-3β-phthalimido-5α-pregnan-4β-yl acetate (Compound 4 from Pachysandra procumbens)
Compound Description: (+)-(20S)-2α-Hydroxy-20-(dimethylamino)-3β-phthalimido-5α-pregnan-4β-yl acetate is a novel steroidal alkaloid found in Pachysandra procumbens [].
Compound Description: (-)-Pachyaximine A (5) is a known steroidal alkaloid isolated from Pachysandra procumbens. It demonstrated significant activity as an AEBS inhibitory agent and significantly potentiated the antiestrogenic effect of tamoxifen in cultured Ishikawa cells [].
Compound Description: (+)-Spiropachysine (6) is a known steroidal alkaloid isolated from Pachysandra procumbens. It exhibited significant activity as an AEBS inhibitory agent [].
Compound Description: (+)-Epipachysamine D (8) is a known steroidal alkaloid isolated from Pachysandra procumbens. It demonstrated significant activity as an AEBS inhibitory agent [].
Compound Description: (+)-Pachysamine B (9) is a known steroidal alkaloid isolated from Pachysandra procumbens. It exhibited significant activity as an AEBS inhibitory agent and significantly potentiated the antiestrogenic effect of tamoxifen in cultured Ishikawa cells [].
Classification: Pyrrolizidine alkaloid, specifically recognized for its cholinesterase inhibitory properties.
Synthesis Analysis
The synthesis of Axillaridine A involves both extraction from natural sources and synthetic methodologies. The primary method of obtaining this compound is through solvent extraction techniques.
Extraction Methodology
Plant Material Preparation: The plant material is dried and ground.
Solvent Extraction: Common solvents used include chloroform, dichloromethane, or ethyl acetate.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the extracted compound.
Synthetic Routes
While natural extraction is the primary source, synthetic approaches have been explored to create Axillaridine A in the laboratory, focusing on replicating its complex structure through multi-step organic synthesis.
Molecular Structure Analysis
Axillaridine A features a distinct molecular structure that is crucial for its biological activity.
Molecular Formula: C₁₄H₁₉N
Molecular Weight: 219.31 g/mol
Structural Characteristics: The compound exhibits a bicyclic structure typical of pyrrolizidine alkaloids, with a nitrogen atom incorporated into the ring system.
Structural Data
3D Conformation: Molecular dynamics simulations have been utilized to visualize the conformation of Axillaridine A in interaction with acetylcholinesterase (AChE), highlighting its binding orientation and stability within the active site.
Chemical Reactions Analysis
Axillaridine A participates in various chemical reactions that can modify its structure and potentially alter its biological activity.
Types of Reactions
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions replace one functional group with another, depending on the specific conditions applied.
Reaction Conditions
The outcomes of these reactions depend on specific parameters such as temperature, solvent choice, and concentration of reagents used.
Mechanism of Action
Axillaridine A acts primarily as a cholinesterase inhibitor, which is significant for neurotransmission processes.
Target Interaction
Primary Target: Acetylcholinesterase (AChE)
Binding Mechanism: The compound binds to the active site of AChE, forming stable hydrogen bonds and π-π interactions with amino acids such as Tyr124. This binding inhibits the enzyme's catalytic activity, leading to increased levels of acetylcholine in synaptic clefts.
Biochemical Pathways
The inhibition of AChE by Axillaridine A affects cholinergic transmission, which is critical for cognitive functions.
Physical and Chemical Properties Analysis
Axillaridine A exhibits various physical and chemical properties that are essential for its characterization and application in medicinal chemistry.
Key Properties
Appearance: Typically appears as a white to off-white powder.
Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Analytical Techniques
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to analyze the structural integrity and purity of Axillaridine A.
Applications
The applications of Axillaridine A span various fields, particularly in medicinal chemistry and pharmacology.
Scientific Applications
Neuropharmacology: As a cholinesterase inhibitor, it holds potential for developing treatments for Alzheimer's disease and other cognitive disorders.
Biochemical Research: Used in studies exploring cholinergic signaling pathways and enzyme kinetics.
Natural Product Chemistry: Investigated for its potential therapeutic effects derived from natural sources.
Future Directions
Research continues into optimizing extraction methods, understanding its full pharmacological profile, and exploring potential derivatives that may enhance efficacy or reduce side effects in therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.